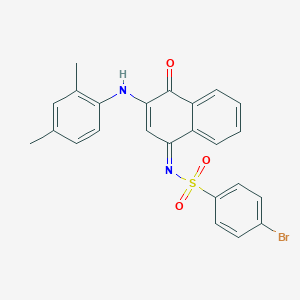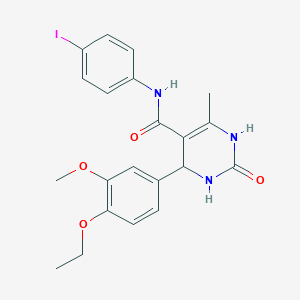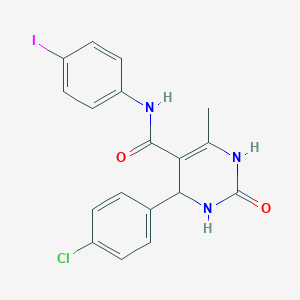
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in 1972 by a group of researchers at the Swiss pharmaceutical company Hoffmann-La Roche. Since then, Moclobemide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate acts as a reversible inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting MAO-A, this compound increases the levels of monoamine neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states. This compound also increases the activity of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in lab experiments is its specificity for MAO-A inhibition, which allows researchers to study the effects of monoamine neurotransmitters on various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders such as bipolar disorder, schizophrenia, and obsessive-compulsive disorder. Another area of interest is the development of novel MAO-A inhibitors with improved specificity and efficacy. Additionally, the role of BDNF in the therapeutic effects of this compound could be further investigated.
Synthesemethoden
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. This compound works by inhibiting the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states.
Eigenschaften
Molekularformel |
C25H20O7 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O7/c1-28-17-10-15(11-18(12-17)29-2)25(27)32-16-8-9-20-23(13-16)31-14-21(24(20)26)19-6-4-5-7-22(19)30-3/h4-14H,1-3H3 |
InChI-Schlüssel |
FDVGXZDRFJMNRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
